Radiosensitizer Enhancement Ratio Equivalence to BrdUrd at Equitoxic Doses with Favorable Selectivity Profile
In a direct head-to-head in vivo comparison using C3H mice bearing RIF-1 tumors, equimolar infusions (0.4 mmol/kg/day) of 5-chloro-2'-deoxycytidine (CldC) and 5-bromo-2'-deoxyuridine (BrdUrd) demonstrated that BrdUrd produced greater radiosensitization; however, when administered at equitoxic doses (CldC at 0.8 mmol/kg/day versus BrdUrd at 0.4 mmol/kg/day), both compounds yielded equivalent sensitizer enhancement ratios (SER) of 1.6 [1]. This finding establishes that 5-chloro-5'-deoxycytidine achieves comparable radiosensitization efficacy to the clinical standard BrdUrd but with a higher tolerated dose, implying a potentially superior therapeutic index [1].
| Evidence Dimension | Sensitizer Enhancement Ratio (SER) in vivo |
|---|---|
| Target Compound Data | SER = 1.6 at 0.8 mmol/kg/day |
| Comparator Or Baseline | 5-Bromo-2'-deoxyuridine (BrdUrd): SER = 1.6 at 0.4 mmol/kg/day |
| Quantified Difference | Equal SER (1.6) but CldC tolerated at 2× higher dose (0.8 vs 0.4 mmol/kg/day) |
| Conditions | C3H mice with RIF-1 tumors; 72-h continuous i.p. infusion; single-cell suspension irradiation in vitro |
Why This Matters
Equivalent radiosensitization at a 2-fold higher tolerated dose suggests a wider therapeutic window and reduced systemic toxicity compared to BrdUrd.
- [1] Russell KJ, et al. In vitro and in vivo radiation sensitization by the halogenated pyrimidine 5-chloro-2'-deoxycytidine. Cancer Res. 1986 Jun;46(6):2883-7. PMID: 3698014. View Source
